molecular formula C12H9Cl3N2O2 B2396208 4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone CAS No. 478080-52-3

4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone

Cat. No.: B2396208
CAS No.: 478080-52-3
M. Wt: 319.57
InChI Key: CFJJCSIGMHYLEF-UHFFFAOYSA-N
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Description

4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone ring substituted with chloro, dichlorophenyl, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of Substituents: The chloro, dichlorophenyl, and ethoxy groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The dichlorophenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions using appropriate dichlorobenzene derivatives. The ethoxy group can be introduced through etherification reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(3,4-dichlorophenyl)-5-methoxy-3(2H)-pyridazinone
  • 4-chloro-2-(3,4-dichlorophenyl)-5-propoxy-3(2H)-pyridazinone
  • 4-chloro-2-(3,4-dichlorophenyl)-5-butoxy-3(2H)-pyridazinone

Uniqueness

4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone is unique due to the presence of the ethoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs with different alkoxy groups

Properties

IUPAC Name

4-chloro-2-(3,4-dichlorophenyl)-5-ethoxypyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2O2/c1-2-19-10-6-16-17(12(18)11(10)15)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJJCSIGMHYLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N=C1)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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